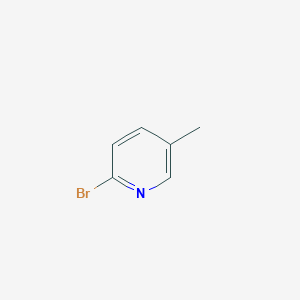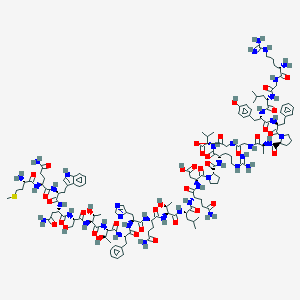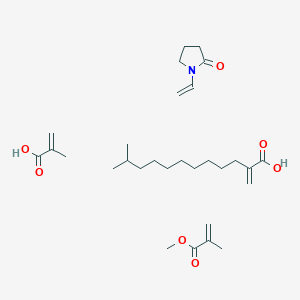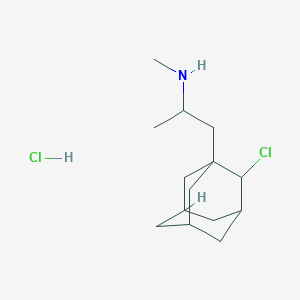
3,4-Difluorobenzaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of difluorobenzaldehydes, including 3,4-difluorobenzaldehyde, can involve direct fluorination of benzaldehydes or through more complex synthetic routes involving precursor compounds. For instance, difluorobenzaldehyde was synthesized from 1,3-difluorobenzene and carbon monoxide with AlCl3 and HCl as catalysts under CO atmosphere, demonstrating the role of catalysts in directing the fluorination process and affecting yield and selectivity (Zhou Fengjun, 2005).
Molecular Structure Analysis
The molecular structure of benzene derivatives, including fluorinated compounds, has been extensively studied. Gas electron diffraction, microwave spectroscopy, and ab initio molecular orbital calculations have provided insights into their structure. For example, the molecular structure of gaseous 4-fluorobenzaldehyde has been determined, highlighting the importance of such analyses in understanding the geometric parameters and electronic structure of these compounds (S. Samdal et al., 1997).
Chemical Reactions and Properties
Fluorinated benzaldehydes undergo various chemical reactions due to the electron-withdrawing nature of the fluorine atoms, which significantly influences their reactivity. These compounds participate in nucleophilic addition reactions, condensation reactions, and can act as intermediates in the synthesis of more complex organic molecules. For example, the synthesis of 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes from pentafluorobenzaldehyde through nucleophilic substitution showcases the chemical versatility of fluorinated aldehydes (D. Gryko et al., 2008).
Physical Properties Analysis
The physical properties of 3,4-difluorobenzaldehyde, such as melting point, boiling point, and solubility, are influenced by the presence of fluorine atoms. These properties are crucial for determining the conditions under which these compounds can be handled and applied in various chemical processes. Studies on closely related compounds, utilizing techniques like matrix-isolation infrared spectroscopy, provide insights into the effects of fluorination on the physical properties of benzaldehydes (T. Itoh et al., 2011).
Applications De Recherche Scientifique
3,4-Difluorobenzaldehyde is a chemical compound with the molecular formula C7H4F2O . It is a colorless to light yellow to light orange clear liquid . It has a boiling point of 180 °C and a specific gravity of 1.31 .
- Drug Discovery : 3,4-Difluorobenzaldehyde can be used as a building block in the synthesis of various pharmaceutical compounds.
- Organic Synthesis : It can be used in the synthesis of various organic compounds due to its reactivity.
- Material Science : It can also be used in the development of new materials.
-
Synthesis of Fluorine-Substituted Analogs of Curcumin : 3,4-Difluorobenzaldehyde is used in the synthesis of fluorine-substituted analogs of Curcumin . Curcumin is a compound found in turmeric that has been studied for its potential chemopreventive and therapeutic effects against cancer .
-
Synthesis of 3-Benzylidene 20,29-Dihydrobetulinic Acid Derivatives : 3,4-Difluorobenzaldehyde has been used in the synthesis of 3-benzylidene 20,29-dihydrobetulinic acid derivatives . These derivatives could have potential applications in medicinal chemistry .
-
Preparation of 3,4-Difluorobenzaldehyde : A patent discloses a method for preparing 3,4-Difluorobenzaldehyde. The method includes carrying out a Grignard exchange reaction on 3,4-difluoro bromobenzene, tetrahydrofuran, and a Grignard reagent to obtain first reaction products. Then, a reaction is carried out on the first reaction products and N,N-dimethylformamide to obtain second reaction products, which are then treated to obtain the 3,4-Difluorobenzaldehyde .
-
Synthesis of Novel Platelet-Aggregation-Resisting Medicament Ticagrelor : 3,4-Difluorobenzaldehydes are used as raw materials in the synthesis of Ticagrelor . Ticagrelor is a novel platelet-aggregation-resisting medicament developed by the U.S. AstraZeneca company .
Safety And Hazards
Propriétés
IUPAC Name |
3,4-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHKMYXKNKLNDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343186 | |
| Record name | 3,4-Difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluorobenzaldehyde | |
CAS RN |
34036-07-2 | |
| Record name | 3,4-Difluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34036-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Difluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzaldehyde, 3,4-difluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B20802.png)






